molecular formula C8H5BrClN3 B13010180 6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine

6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine

Cat. No.: B13010180
M. Wt: 258.50 g/mol
InChI Key: AMROXJPWYSPYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with bromo (position 6), chloro (position 4), and methyl (position 2) substituents. Its structure allows for versatile modifications, enabling exploration of selectivity and potency against therapeutic targets.

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

6-bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C8H5BrClN3/c1-4-12-7(10)6-2-5(9)3-11-8(6)13-4/h2-3H,1H3

InChI Key

AMROXJPWYSPYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=N2)Br)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Cyclization and Halogenation Starting from Pyrimidine Precursors

One common approach starts from substituted pyrimidine derivatives such as 4-amino-2-chloro-5-pyrimidineethanone, which undergoes cyclization and halogenation steps to form the target compound.

Typical reaction sequence:

  • Step 1: Condensation of 4-amino-2-chloro-5-pyrimidineethanone with ethyl bromoacetate in the presence of triethylamine and dry tetrahydrofuran under reflux for 7 hours. This forms a cyclized intermediate (2-chloro-6-bromo-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one) with a yield of approximately 74% after recrystallization from isopropanol.
  • Step 2: Subsequent halogenation and substitution reactions introduce the 4-chloro substituent and finalize the pyrido[2,3-d]pyrimidine structure.

This method is noted for its relatively mild conditions and good yield but requires careful control to avoid isomeric impurities that are difficult to separate.

Gewald Reaction and Sequential Functionalization

Another scalable method involves:

  • Gewald reaction to form thiophene intermediates,
  • Followed by pyrimidone formation,
  • Then bromination and chlorination steps to install the halogen atoms at the 6- and 4-positions respectively.

This approach uses cheap bulk chemicals and standard laboratory equipment, achieving an overall yield of about 49% without chromatography purification, making it practical for scale-up.

Reductive Condensation and Methylation Strategies

Advanced synthetic routes reported in literature include:

  • Reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with substituted anilines in the presence of Raney nickel catalyst,
  • Followed by N-methylation using formaldehyde and sodium cyanoborohydride.

These methods allow for the introduction of methyl groups at the N10 position and can be adapted to synthesize various substituted pyrido[2,3-d]pyrimidines, including the 2-methyl derivative.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation & Cyclization 4-amino-2-chloro-5-pyrimidineethanone, ethyl bromoacetate, triethylamine, reflux in dry THF, 7 h 74 Recrystallization from isopropanol; careful control needed to avoid isomer formation
2 Bromination N-bromosuccinimide (NBS), DMF ~90 High regioselectivity for 6-bromo substitution
3 Chlorination Phosphorus oxychloride or other chlorinating agents Variable Introduces 4-chloro substituent; conditions optimized for selectivity
4 Methylation Formaldehyde, sodium cyanoborohydride Moderate N-methylation at nitrogen positions; reductive alkylation method

Purification and Scalability

  • The Gewald reaction-based method avoids chromatography, relying on crystallization and filtration, which is advantageous for industrial scale-up.
  • The condensation and cyclization approach requires recrystallization steps to remove isomeric impurities, which can complicate purification.
  • Use of standard laboratory solvents such as tetrahydrofuran, isopropanol, and DMF is common.
  • Catalysts like Raney nickel and palladium complexes are employed in some routes, impacting cost and scalability.

Comparative Analysis of Preparation Routes

Feature Gewald Reaction Route Pyrimidine Condensation Route Reductive Condensation & Methylation
Starting Materials Bulk chemicals, thiophene precursors 4-amino-2-chloro-5-pyrimidineethanone 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine
Number of Steps 4 2-3 Multiple (including methylation)
Overall Yield ~49% ~74% (intermediate) Moderate
Purification Crystallization, no chromatography Recrystallization, filtration Chromatography often required
Scalability High Moderate Moderate to low due to catalyst use
Use of Expensive Catalysts No No Yes (Raney Ni, Pd catalysts)

Research Findings and Optimization Notes

  • The Gewald reaction method is robust and scalable, suitable for industrial production due to its simplicity and avoidance of chromatography.
  • The condensation method with ethyl bromoacetate provides a higher yield intermediate but suffers from isomeric impurities that require careful separation.
  • Reductive condensation methods allow structural diversity and functionalization but involve more complex steps and catalyst handling.
  • Halogenation steps are critical for regioselectivity; N-bromosuccinimide in DMF is effective for selective bromination at the 6-position.
  • Chlorination often uses phosphorus oxychloride or thionyl chloride derivatives under controlled conditions to avoid over-chlorination or side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Biological Activities

6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine exhibits several biological activities that make it a candidate for drug development:

  • Anticancer Activity :
    • The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells.
    • Case studies have demonstrated its efficacy against various cancer types, including melanoma and breast cancer, due to its ability to interfere with key signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties :
    • Research indicates that derivatives of pyrido[2,3-d]pyrimidines can act as inhibitors of p38 MAP kinase, a target in inflammatory diseases such as rheumatoid arthritis . This suggests that this compound may also possess anti-inflammatory effects.
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties associated with pyrido[2,3-d]pyrimidine derivatives. These compounds may inhibit bacterial growth or exhibit antifungal activity, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in substitution patterns at different positions on the pyrido-pyrimidine scaffold can significantly influence its biological activity.

Data Table: Structure-Activity Relationship Insights

Compound VariantSubstituentsBiological ActivityReference
6-Bromo-4-chloro-2-methyl-CDK Inhibitor
8-Chloro-2-(methylthio)MethylthioAnti-inflammatory
5-Methyl derivativeMethylAntimicrobial

Therapeutic Potential

The therapeutic potential of this compound is being explored in various clinical contexts:

  • Cancer Treatment :
    • Clinical trials are underway to evaluate the effectiveness of this compound in treating specific cancers by targeting key molecular pathways involved in tumorigenesis.
  • Neurological Disorders :
    • There is emerging interest in the use of pyrido[2,3-d]pyrimidines for treating neurological disorders due to their ability to modulate inflammatory responses and neuronal survival pathways .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Structural and Functional Properties
Compound Class Heterocycle Substituents Biological Activity Selectivity/Potency Insights Reference
6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine 6-Br, 4-Cl, 2-Me Kinase inhibition (e.g., Src) Moderate potency; specificity requires optimization
PD166285 Pyrido[2,3-d]pyrimidine 3,5-Dimethoxyphenyl Anti-inflammatory, p38/ICKR inhibition High oral bioavailability; stable metabolites (>24 hr plasma stability)
Thieno[2,3-d]pyrimidine (Figure 12A) Thieno[2,3-d]pyrimidine 4-Anilino, 6-methanone VEGFR-2 inhibition; anti-TNBC Enhanced polar interactions due to methanone group
Furo[2,3-d]pyrimidine (Figure 17B) Furo[2,3-d]pyrimidine 6-Aryl, 4-amine Anticancer, immunomodulatory Improved solubility via amine substituent
Pyrrolo[2,3-d]pyrimidine (Figure 8A) Pyrrolo[2,3-d]pyrimidine 2,4-Disubstituted Kinase inhibition (e.g., JAK/STAT) Flexible binding via disubstitution
6-Bromo-2-chloro-8-cyclopentylpyrido[2,3-d]pyrimidinone Pyrido[2,3-d]pyrimidine 6-Br, 2-Cl, 8-cyclopentyl Undisclosed (structural analog) Cyclopentyl group may enhance metabolic stability

Key Findings from Comparative Studies

  • Substituent Effects on Selectivity: Replacing 2,6-dichlorophenyl with 3,5-dimethoxyphenyl in pyrido[2,3-d]pyrimidine derivatives (e.g., PD166285) significantly improved selectivity for FGFR over Src kinases . Methyl groups (as in the target compound) contribute to hydrophobic interactions but may reduce solubility compared to polar substituents (e.g., methanone in thieno analogs) .
  • Heterocycle Core Modifications: Thieno[2,3-d]pyrimidines exhibit stronger VEGFR-2 inhibition due to sulfur’s electron-withdrawing effects, enhancing binding to kinase ATP pockets . Pyrrolo[2,3-d]pyrimidines show broader kinase inhibition (e.g., JAK/STAT pathways) owing to their smaller core size and flexibility .
  • Synthetic Accessibility :

    • Bromo and chloro substituents at positions 6 and 4 (as in the target compound) are synthetically accessible via nucleophilic aromatic substitution, similar to methods used for pyrrolo[2,3-d]pyrimidines () .
    • Cyclopentyl and aryl groups (e.g., in analogs) require tailored coupling reactions, increasing synthetic complexity .
  • Metabolic Stability :

    • PD166285’s 3,5-dimethoxyphenyl group enhances metabolic stability, with plasma concentrations exceeding 100 nM for >24 hours .
    • Methyl substituents (as in the target compound) may reduce susceptibility to oxidative metabolism but could limit solubility .

Biological Activity

6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. Its unique structure, characterized by the presence of bromine and chlorine substituents, along with methyl groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrClN2C_9H_8BrClN_2, with a molecular weight of approximately 253.53 g/mol. The compound's structure allows for various chemical interactions, making it a valuable scaffold in medicinal chemistry.

Property Value
Molecular FormulaC₉H₈BrClN₂
Molecular Weight253.53 g/mol
StructurePyrido[2,3-d]pyrimidine

Antitumor Activity

Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds within this class can inhibit various kinases involved in cancer cell proliferation and survival. Specifically, this compound has been evaluated for its ability to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in tumor growth and metastasis .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR) and various kinases including tyrosine kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Signal Transduction Modulation : By affecting signaling pathways such as the MAPK and PI3K pathways, this compound can alter cellular responses that promote tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against certain pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study conducted on various pyrido[2,3-d]pyrimidine derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Screening

In a separate investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.